

# N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-cyclohexyl-DL-alanine*

Cat. No.: *B15286589*

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## Introduction

**N-cyclohexyl-DL-alanine**, a non-proteinogenic amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl ring in place of the phenyl ring of phenylalanine, imparts valuable properties to peptides and peptidomimetics. This modification enhances lipophilicity and metabolic stability, making it a crucial building block in the design of novel therapeutics with improved pharmacokinetic profiles. This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of **N-cyclohexyl-DL-alanine**.

## Chemical Properties

**N-cyclohexyl-DL-alanine** is a racemic mixture of the D- and L-enantiomers. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-amino-3-cyclohexylpropanoic acid	[1]
Synonyms	3-Cyclohexyl-DL-alanine, DL-Cyclohexylalanine, (±)-2-Amino-3-cyclohexylpropionic acid, N-CYCLOHEXYL-BETA-ALANINE	[1][2][3]
CAS Number	4441-50-3	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub>	[1]
Molecular Weight	171.24 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in water	

## Synthesis and Experimental Protocols

While various methods for the synthesis of amino acids exist, a classic approach for preparing dl-β-cyclohexylalanine involves the catalytic hydrogenation of a phenylalanine precursor.

### Experimental Protocol: Synthesis of dl-β-Cyclohexylalanine

This protocol is adapted from historical methods and outlines the synthesis of dl-β-cyclohexylalanine through the reduction of α-acetaminocinnamic acid.

Materials:

- α-acetaminocinnamic acid

- Glacial acetic acid
- Adams platinum oxide catalyst (PtO<sub>2</sub>)
- Hydrogen gas
- Burgess-Parr hydrogenation apparatus
- Aqueous alcohol
- Silver oxide (Ag<sub>2</sub>O)
- Hydrogen sulfide (H<sub>2</sub>S)

Procedure:

- Hydrogenation:
  - Dissolve 10 g of  $\alpha$ -acetaminocinnamic acid in 75 cc of glacial acetic acid.
  - Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst to the solution.
  - Transfer the mixture to a Burgess-Parr hydrogenation apparatus.
  - Shake the mixture under two to three atmospheres of hydrogen pressure. The reduction of both the unsaturated side chain and the phenyl group is typically complete in about one and a half hours.
  - Monitor the reaction by observing the rate of hydrogen uptake.
- Isolation of N-Acetyl-dl- $\beta$ -cyclohexylalanine:
  - After the reaction is complete, filter off the platinum catalyst.
  - Evaporate the filtrate to dryness under reduced pressure.
  - Recrystallize the resulting N-acetyl-dl- $\beta$ -cyclohexylalanine from aqueous alcohol to obtain needles or long prisms.

- Hydrolysis to dl- $\beta$ -Cyclohexylalanine:
  - Boil the N-acetyl-dl- $\beta$ -cyclohexylalanine with a slight excess of freshly precipitated silver oxide ( $\text{Ag}_2\text{O}$ ) in an aqueous solution for approximately eight hours. This step hydrolyzes the acetyl group.
  - After hydrolysis, filter the hot solution to remove silver salts.
  - Treat the filtrate with hydrogen sulfide ( $\text{H}_2\text{S}$ ) to precipitate any remaining silver ions as silver sulfide.
  - Filter the solution to remove the silver sulfide precipitate.
  - Evaporate the clear aqueous filtrate to dryness to obtain crude dl- $\beta$ -cyclohexylalanine.
- Purification:
  - Recrystallize the crude product from hot water to yield pure dl- $\beta$ -cyclohexylalanine, which separates as needles.

## Biological Activity and Applications

**N-cyclohexyl-DL-alanine**'s primary biological significance lies in its role as a building block for synthetic peptides.<sup>[4][5]</sup> The incorporation of this unnatural amino acid can significantly enhance the therapeutic potential of peptides by:

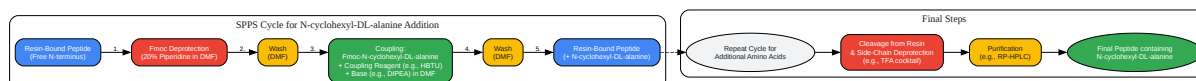
- **Increasing Metabolic Stability:** The cyclohexyl group is less susceptible to enzymatic degradation compared to the phenyl group of phenylalanine, leading to a longer in vivo half-life of the resulting peptide.
- **Enhancing Lipophilicity:** The aliphatic cyclohexyl ring increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
- **Modifying Conformation:** The bulky cyclohexyl side chain can influence the secondary structure of the peptide, potentially leading to improved receptor binding affinity and selectivity.<sup>[4]</sup>

Due to these favorable properties, **N-cyclohexyl-DL-alanine** and its derivatives are widely used in the development of peptide-based drugs, including those targeting neurological disorders and other conditions.[4][5]

It is important to note that **N-cyclohexyl-DL-alanine** itself is not known to directly modulate specific signaling pathways. Its biological effects are realized when it is incorporated into a larger peptide, where it contributes to the overall structure, stability, and activity of the molecule.

## Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The most common application of **N-cyclohexyl-DL-alanine** is its incorporation into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical manual Fmoc-based SPPS workflow for adding an **N-cyclohexyl-DL-alanine** residue to a growing peptide chain attached to a solid support resin.



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